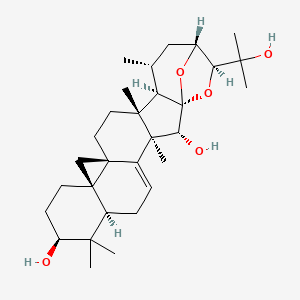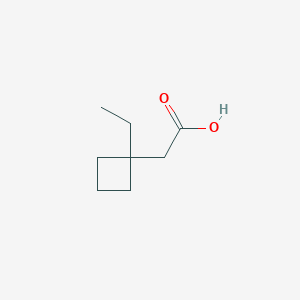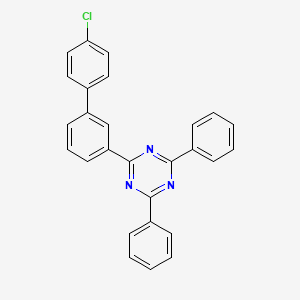
7,8-Didehydrocimigenol
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Didehydrocimigenol typically involves the extraction from Cimicifuga rhizomes. The process begins with the extraction of the rhizomes using a solvent such as methanol. The methanol extract is then partitioned between chloroform-soluble and water-soluble portions. The water-soluble portion undergoes further purification using column chromatography techniques, including MCI gel CHP20P, octadecyl silica gel (ODS), and silica gel column chromatographies .
Industrial Production Methods
Industrial production of this compound is primarily based on large-scale extraction from Cimicifuga rhizomes. The process involves the use of ethanol or methanol as solvents for extraction, followed by purification steps to isolate the compound. The purified compound is then crystallized to obtain this compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Didehydrocimigenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its therapeutic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the compound.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may possess enhanced biological activities. For instance, acetylation of the compound can lead to the formation of 3’-O-acetyl-24-epi-7,8-didehydrocimigenol-3-O-β-D-xylopyranoside, which has shown potential in reducing amyloid beta production .
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Medicine: It has potential therapeutic applications in treating cardiovascular disorders, Alzheimer’s disease, and cancer.
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 7,8-Didehydrocimigenol involves multiple molecular targets and pathways:
Comparaison Avec Des Composés Similaires
7,8-Didehydrocimigenol is unique due to its specific structural features and biological activities. Similar compounds include:
This compound-3-O-β-D-galactopyranoside: This compound has similar anti-inflammatory properties but differs in its sugar moiety.
24-epi-24-O-acetyl-7,8-didehydrohydroshengmanol-3-O-β-D-xylopyranoside: This derivative has shown potential in suppressing matrix metalloprotease-1 release.
25-O-acetyl-7,8-didehydrocimigenol-3-O-beta-D-xylopyranoside: Known for its ability to overcome multidrug resistance in cancer cells.
Propriétés
IUPAC Name |
(1S,2R,3R,7R,9S,12R,14R,17R,18R,19R,21R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracos-4-ene-2,9-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h9,16-18,20-23,31-33H,8,10-15H2,1-7H3/t16-,17-,18+,20+,21-,22+,23-,26-,27-,28-,29+,30+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWGQUZLHBLDFF-OSIIPQMASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CC=C6C4(C3O)C)(C)C)O)C)O2)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC=C6[C@@]4([C@H]3O)C)(C)C)O)C)O2)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of 7,8-Didehydrocimigenol and how does it interact with its targets?
A1: this compound, often found as a glycoside, exhibits promising biological activity, particularly in relation to Alzheimer's disease. Research suggests that this compound-3-O-β-D-xylopryranoside, a glycosylated form of the compound, can decrease amyloid beta (Aβ) production, a hallmark of Alzheimer's disease []. This effect is linked to the compound's ability to reduce soluble amyloid precursor protein β (sAPPβ) production, a precursor to Aβ, through the modulation of β-secretase activity []. Additionally, this compound appears to increase levels of sAPPα, a fragment produced by α-secretase activity, suggesting a potential shift in amyloid precursor protein (APP) processing towards a less amyloidogenic pathway []. While the precise mechanism of action requires further investigation, these findings suggest this compound derivatives might have therapeutic potential for Alzheimer's disease by influencing APP processing.
Q2: Does the structure of this compound influence its biological activity?
A2: While specific structure-activity relationship (SAR) studies focusing solely on this compound are limited in the provided research, existing data suggests that structural modifications, particularly glycosylation patterns, influence its biological activity []. For instance, the presence of a xylose sugar moiety on the cimigenol backbone appears to be crucial for inducing mast cell degranulation []. In contrast, compounds lacking this specific glycosylation pattern showed no such activity, highlighting the importance of the sugar moiety for this specific effect []. These observations underscore the need for more comprehensive SAR studies to fully elucidate the impact of various structural modifications on the activity and potency of this compound and its derivatives.
Q3: What are the known sources of this compound?
A3: this compound is a naturally occurring compound primarily isolated from plants belonging to the Cimicifuga genus [, , , , ]. Various species, including Cimicifuga simplex, Cimicifuga heracleifolia, and Cimicifuga racemosa (black cohosh), have been identified as sources of this compound and its glycosylated derivatives [, , , , ]. These plants are traditionally used in herbal medicine for various purposes, including the treatment of inflammation and menopausal symptoms []. The identification of this compound and its derivatives in these plants provides a basis for understanding their potential medicinal properties.
Q4: Have there been any studies investigating the potential toxicity of this compound?
A4: Currently, the provided research papers do not offer specific details on the toxicity profile of this compound. Further investigations are needed to establish its safety profile, including potential adverse effects and long-term consequences of exposure.
Q5: Are there any analytical methods available for detecting and quantifying this compound?
A5: Researchers utilized various techniques to isolate and characterize this compound and its derivatives from plant sources. These methods include a combination of column chromatography, often employing silica gel and ODS (octadecylsilyl silica gel) columns, coupled with high-performance liquid chromatography (HPLC) [, , ]. For structural elucidation, researchers employed techniques like nuclear magnetic resonance (NMR) spectroscopy, including 1D and 2D NMR experiments, and mass spectrometry (MS) techniques such as fast atom bombardment mass spectrometry (FAB-MS) [, , ]. These techniques allow for the identification and structural characterization of this compound and its glycosides from complex plant extracts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid](/img/structure/B3027960.png)

![[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B3027962.png)

![1-[(4-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B3027965.png)
![(S)-tert-butyl 6-(5-(7-broMo-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B3027967.png)


![[4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B3027973.png)

![Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate](/img/structure/B3027977.png)
![tert-butyl (3aR,6S,6aR)-6-amino-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B3027978.png)
![4-Bromo-6-methyl-1-(4-methylbenzenesulfonyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B3027979.png)
![2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B3027981.png)
